molecular formula C7H3F2NO3 B2426437 2,3-Difluoro-4-nitrobenzaldehyde CAS No. 1803729-97-6

2,3-Difluoro-4-nitrobenzaldehyde

Cat. No. B2426437
CAS RN: 1803729-97-6
M. Wt: 187.102
InChI Key: RSDAMRUKTYKUFP-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-nitrobenzaldehyde, also known as DFNB, is a chemical compound that belongs to the family of nitrobenzaldehydes. It has a molecular formula of C7H3F2NO3 and an average mass of 187.100 Da .


Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-4-nitrobenzaldehyde is represented by the InChI code: 1S/C7H3F2NO3/c8-6-4(3-11)1-2-5(7(6)9)10(12)13/h1-3H . This compound has a linear formula of C7H3F2NO3 .

Scientific Research Applications

Synthesis and Chemical Actinometry

2,3-Difluoro-4-nitrobenzaldehyde has been a compound of interest in various synthetic pathways and chemical studies. Notably, it has been involved in the synthesis of 3-substituted-4-hydroxyquinoline N-oxides through the reaction of Baylis–Hillman adducts derived from o-nitrobenzaldehydes, demonstrating its utility in complex organic synthesis processes (Lee et al., 2003). Additionally, the compound has shown potential as a chemical actinometer, used to measure light absorbance and photochemical properties in solution and on water ice (Galbavy et al., 2010).

Spectroscopic Analysis and Theoretical Calculations

Detailed spectroscopic analyses such as FT-IR and FT-Raman have been conducted on 2,3-Difluoro-4-nitrobenzaldehyde and its derivatives, providing insights into their molecular and vibrational structures. These studies have been complemented by ab initio HF and DFT calculations, contributing to a deeper understanding of the compound's physical and chemical properties (Kalaichelvan et al., 2008). Similar studies have also been conducted on related compounds, further enriching the knowledge base surrounding 2,3-Difluoro-4-nitrobenzaldehyde and its analogs (Karunakaran & Balachandran, 2012).

Chemical Kinetics and Molecular Interactions

The compound's derivatives have been involved in studies of chemical kinetics, particularly focusing on nitration processes relevant to the bulk and fine chemicals industry, providing valuable information on reaction mechanisms and dynamics (Russo et al., 2017). Furthermore, research has explored the three-dimensional aggregation and molecular interactions of its derivatives, contributing to the understanding of intermolecular forces and structural chemistry (Garden et al., 2004).

properties

IUPAC Name

2,3-difluoro-4-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-6-4(3-11)1-2-5(7(6)9)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDAMRUKTYKUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-nitrobenzaldehyde

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